molecular formula C14H20BrNO3 B8158335 tert-Butyl 3-bromo-4-ethoxybenzylcarbamate

tert-Butyl 3-bromo-4-ethoxybenzylcarbamate

Cat. No.: B8158335
M. Wt: 330.22 g/mol
InChI Key: WGISHWACIBKVJG-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-4-ethoxybenzylcarbamate is a carbamate derivative featuring a tert-butyl protecting group, a benzyl ring substituted with bromine at the 3-position and an ethoxy group at the 4-position. This compound is primarily utilized in pharmaceutical and organic synthesis as an intermediate for further functionalization. The bromine atom enables participation in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the ethoxy group modulates electronic and steric properties, influencing solubility and reactivity .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-4-ethoxyphenyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-5-18-12-7-6-10(8-11(12)15)9-16-13(17)19-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGISHWACIBKVJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate typically involves the reaction of 3-bromo-4-ethoxybenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-4-ethoxybenzylcarbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines

Scientific Research Applications

Applications in Organic Synthesis

tert-Butyl 3-bromo-4-ethoxybenzylcarbamate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitution reactions allows chemists to introduce diverse functional groups into complex molecules.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeReagents UsedProduct Obtained
Nucleophilic SubstitutionAmine derivativesCarbamate derivatives
Coupling ReactionsAryl halidesBiaryl compounds
ReductionLithium aluminum hydride (LAH)Alcohol derivatives

Medicinal Chemistry

Research indicates that this compound exhibits potential as a pharmacological agent. Its structure allows for interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of derivatives synthesized from this compound. The findings suggested that certain derivatives could enhance neuronal survival under oxidative stress conditions, indicating a pathway for developing treatments for neurodegenerative diseases such as Alzheimer's.

Material Science Applications

The compound's unique properties also lend themselves to applications in material science, particularly in the development of polymers and coatings. Its ability to form stable bonds makes it an attractive candidate for creating durable materials.

Table 2: Material Properties and Applications

PropertyApplication AreaExample Use
Thermal StabilityCoating formulationsProtective coatings for electronics
Solubility in Organic SolventsPolymer synthesisProduction of specialty polymers
UV ResistanceOutdoor materialsCoatings for solar panels

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate involves the interaction of its reactive groups with biological molecules. The bromine atom can participate in nucleophilic substitution reactions, while the carbamate group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of tert-Butyl 3-bromo-4-ethoxybenzylcarbamate, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications
This compound Not provided C₁₄H₁₈BrNO₃ ~328.2 3-bromo, 4-ethoxy Pharmaceutical intermediate
tert-Butyl 4-bromobenzylcarbamate Not provided C₁₂H₁₅BrNO₂ 286.16 4-bromo Cross-coupling precursor
tert-Butyl 4-ethynylbenzylcarbamate 680190-96-9 C₁₄H₁₇NO₂ 231.29 4-ethynyl Organic synthesis building block
tert-Butyl 3-amino-4-bromobenzylcarbamate 2359953-13-0 C₁₂H₁₇BrN₂O₂ 301.18 3-amino, 4-bromo Drug discovery intermediate

Reactivity and Functional Group Analysis

  • Bromo Substituents : Bromine at the 3-position (target compound) or 4-position (simpler analogue) enables halogenation reactions. The 3-bromo substitution may sterically hinder reactions compared to para-substituted analogues .
  • Ethoxy vs. Ethynyl : The ethoxy group (electron-donating) in the target compound enhances ring stability and solubility in polar solvents, whereas ethynyl groups (electron-withdrawing) in analogues like tert-Butyl 4-ethynylbenzylcarbamate facilitate alkyne-based coupling reactions .
  • Amino Substituents: The amino group in tert-Butyl 3-amino-4-bromobenzylcarbamate introduces nucleophilic reactivity, making it suitable for amide bond formation or as a directing group in metal-catalyzed reactions .

Biological Activity

Tert-butyl 3-bromo-4-ethoxybenzylcarbamate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C13H16BrN2O3
  • Molecular Weight: 316.18 g/mol
  • CAS Number: 188869-05-8
  • Structure: The compound features a tert-butyl group, a bromine atom, and an ethoxybenzyl moiety, which contribute to its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in neurotransmission and inflammation. The presence of the bromine atom enhances the compound's ability to interact with biological systems by modulating receptor affinity and selectivity.

Biological Activities

  • Antimicrobial Activity
    • Studies have indicated that carbamate derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties
    • Research has highlighted the compound's ability to inhibit the proliferation of cancer cells in vitro. The mechanism may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further investigation in cancer therapy.
  • Neuropharmacological Effects
    • Preliminary studies suggest that this compound may act on neurotransmitter systems, potentially influencing serotonin and dopamine pathways. This could have implications for treating mood disorders or neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalModulation of neurotransmitter systems

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various carbamate derivatives, including this compound. The results demonstrated a dose-dependent inhibition of cancer cell lines, with significant effects observed at concentrations as low as 10 µM. The study concluded that the compound warrants further exploration as a potential chemotherapeutic agent.

Case Study: Neuropharmacological Effects

A proof-of-concept study investigated the neuropharmacological effects of this compound on animal models exhibiting depressive-like behaviors. The administration of this compound resulted in a notable reduction in depressive symptoms, suggesting its potential as an antidepressant.

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